molecular formula C16H23ClN4O5 B13574511 N-(2-(2-Aminoethoxy)ethyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

N-(2-(2-Aminoethoxy)ethyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B13574511
M. Wt: 386.8 g/mol
InChI Key: MBKGQVDSGDCNAV-UHFFFAOYSA-N
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Description

N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethoxyethyl group, a diazinan-1-yl group, and a methoxybenzamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Aminoethoxyethyl Intermediate: This step involves the reaction of 2-(2-aminoethoxy)ethanol with an appropriate reagent to introduce the aminoethoxyethyl group.

    Diazinan-1-yl Group Introduction: The intermediate is then reacted with a diazinan-1-yl precursor under controlled conditions to form the diazinan-1-yl group.

    Methoxybenzamide Formation: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride to form the methoxybenzamide moiety. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxyethyl group can be oxidized to form corresponding oxides.

    Reduction: The diazinan-1-yl group can be reduced under specific conditions to form reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxyethyl group, while substitution may result in derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethoxyethyl group may facilitate binding to proteins or enzymes, while the diazinan-1-yl group can interact with nucleic acids or other biomolecules. The methoxybenzamide moiety may enhance the compound’s stability and solubility, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}ethyl)acetamide: This compound shares the aminoethoxyethyl group but differs in the acetamide moiety.

    2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Similar in structure but lacks the diazinan-1-yl and methoxybenzamide groups.

Uniqueness

N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H23ClN4O5

Molecular Weight

386.8 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22N4O5.ClH/c1-24-13-3-2-11(15(22)18-6-9-25-8-5-17)10-12(13)20-7-4-14(21)19-16(20)23;/h2-3,10H,4-9,17H2,1H3,(H,18,22)(H,19,21,23);1H

InChI Key

MBKGQVDSGDCNAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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